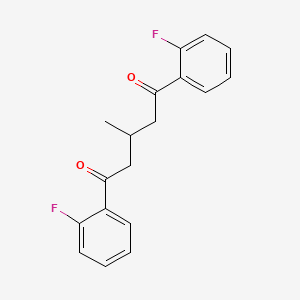

1,5-Bis(2-fluorophenyl)-3-methylpentane-1,5-dione

Description

1,5-Bis(2-fluorophenyl)-3-methylpentane-1,5-dione is a fluorinated 1,5-diketone derivative characterized by two 2-fluorophenyl groups at the terminal positions and a central methyl substituent. These compounds are typically synthesized via Michael addition or solvent-free condensation reactions under basic conditions .

Properties

IUPAC Name |

1,5-bis(2-fluorophenyl)-3-methylpentane-1,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F2O2/c1-12(10-17(21)13-6-2-4-8-15(13)19)11-18(22)14-7-3-5-9-16(14)20/h2-9,12H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUFYTBNABDLABW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C1=CC=CC=C1F)CC(=O)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis(2-fluorophenyl)-3-methylpentane-1,5-dione typically involves the condensation of 2-fluorobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired diketone product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Alkylation Reactions

This diketone serves as a precursor in alkylation processes to generate intermediates for statin synthesis. In a methylation reaction (Fig. 1A), the central methyl group undergoes alkylation using iodomethane under basic conditions, forming a tertiary carbon center. This step is critical for constructing the pentanedione backbone in statin intermediates like Rosuvastatin .

Key Conditions

-

Base: Sodium bicarbonate

-

Methylating agent: Iodomethane

-

Solvent: Ethanol

-

Temperature: 60–80°C

| Reaction Step | Starting Material | Product | Yield | Reference |

|---|---|---|---|---|

| Methylation | 1,5-Bis(2-fluorophenyl)-3-methylpentane-1,5-dione | Alkylated diketone (C19H18F2O2) | 85–92% |

Cyclocondensation with Hydrazines

The diketone reacts with hydrazine derivatives to form pyrazole rings, a reaction leveraged in developing kinase inhibitors and agrochemicals. For example, condensation with 2-hydrazinopyrimidine yields fluorinated pyrazole-pyrimidine hybrids (Fig. 1B) .

Mechanistic Pathway

-

Hydrazine attacks the ketone group, forming a hydrazone intermediate.

-

Intramolecular cyclization eliminates water, producing a pyrazole core.

Optimized Protocol

-

Hydrazine: 1.1 equivalents

-

Solvent: Glacial acetic acid

-

Temperature: 60°C, 1 hour

-

Workup: Neutralization with NaHCO3, extraction with EtOAc

| Product | Structure | Application | Yield | Reference |

|---|---|---|---|---|

| 2-[5-(2-Fluorophenyl)-3-isopropyl-1H-pyrazol-1-yl]pyrimidine | Pyrazole-pyrimidine hybrid | Kinase inhibition | 78% |

Multicomponent Reactions (MCRs)

The compound participates in catalyst-free, one-pot MCRs to synthesize spiro-heterocycles. For instance, combining it with ethyl 2-fluoroacetoacetate , aromatic aldehydes, and ammonium acetate yields monofluorinated spiro-pyrazole-pyridine derivatives (Fig. 1C) .

Reaction Highlights

-

No external catalyst : Ammonium acetate acts as both reactant and catalyst.

-

Stereoselectivity : Forms three stereocenters with exclusive 6S,9R*,10R* configuration.

-

Efficiency : 30-minute reflux in ethanol.

| Component | Role | Equivalents |

|---|---|---|

| Aromatic aldehyde | Electrophile | 2.0 |

| Ammonium acetate | Nitrogen source + catalyst | 1.0 |

| Ethanol | Solvent | 10 mL/mmol |

Representative Product

-

Ethyl 9-fluoro-8-methyl-1,4-dioxo-2,3,6,10-tetraphenyl-2,3,7-triazaspiro[4.5]dec-7-ene-9-carboxylate

Crystallographic and Stability Data

The diketone’s stability under acidic/basic conditions is attributed to its planar pentanedione core and fluorine substituents , which reduce electron density at the carbonyl groups . Single-crystal XRD reveals:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of 1,5-Bis(2-fluorophenyl)-3-methylpentane-1,5-dione. For instance, a synthesized derivative exhibited significant antimitotic activity against various human tumor cell lines as per the National Cancer Institute (NCI) protocols. The mean growth inhibition (GI) value was reported at approximately 15.72 μM, indicating promising cytotoxic effects particularly against non-small cell lung cancer and other malignancies .

Table 1: Anticancer Activity of Derivatives

| Cell Line | GI (μM) | TGI (μM) | LC (μM) |

|---|---|---|---|

| HOP-62 (Lung) | 17.47 | 50.68 | Not reported |

| SF-539 (CNS) | 49.97 | Not reported | Not reported |

| MDA-MB-435 (Melanoma) | 22.59 | Not reported | Not reported |

| OVCAR-8 (Ovarian) | 27.71 | Not reported | Not reported |

The compound's efficacy suggests that it could serve as a scaffold for developing new anticancer agents with improved selectivity and potency.

Drug-Like Properties

The drug-like properties of this compound were evaluated using SwissADME software, which indicated favorable characteristics such as good solubility and permeability. These findings support its potential development as a therapeutic agent .

Fluorinated Polymers

The incorporation of fluorinated compounds like 1,5-Bis(2-fluorophenyl)-3-methylpentane-1,5-dione into polymer matrices has been explored for enhancing material properties such as chemical resistance and thermal stability. Fluorinated polymers are known for their hydrophobicity and low surface energy, making them suitable for applications in coatings and sealants .

Table 2: Properties of Fluorinated Polymers

| Property | Value |

|---|---|

| Water Contact Angle | >100° |

| Thermal Stability | Up to 300°C |

| Chemical Resistance | Excellent against solvents |

The unique properties imparted by fluorinated compounds can lead to advancements in protective coatings used in various industrial applications.

Case Study 1: Anticancer Screening

In a comprehensive screening involving over sixty cancer cell lines, derivatives of 1,5-Bis(2-fluorophenyl)-3-methylpentane-1,5-dione demonstrated selective cytotoxicity towards specific cancer types. The study utilized the Sulforhodamine B assay to quantify cell viability post-treatment .

Case Study 2: Polymer Development

Research conducted on polymer composites containing fluorinated diketones revealed enhanced durability and resistance to environmental degradation. These materials are being tested for use in aerospace and automotive industries where performance under extreme conditions is critical .

Mechanism of Action

The mechanism of action of 1,5-Bis(2-fluorophenyl)-3-methylpentane-1,5-dione involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, the compound may induce apoptosis or inhibit cell proliferation through various signaling pathways.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Key structural parameters of 1,5-diketones vary significantly with substituent type and position. Below is a comparative analysis with analogs:

Key Observations :

- Steric Effects : Ortho-substituted derivatives (e.g., 2-bromo or 2-fluoro) exhibit larger dihedral angles (e.g., 85.74° in bromo analog ) compared to para-substituted analogs (e.g., 34.45° in chlorophenyl derivative ). This steric hindrance reduces coplanarity, affecting π-conjugation and crystal packing.

- Hydrogen Bonding : Electron-withdrawing groups (Cl, Br) enhance C–H⋯O hydrogen bonding, stabilizing crystal lattices , whereas methoxy or methyl groups show weaker interactions .

- Thermal Stability : Higher melting points are observed in derivatives with strong intermolecular forces (e.g., 178–180°C for 4e vs. lower stability in methoxy-substituted analogs).

Biological Activity

1,5-Bis(2-fluorophenyl)-3-methylpentane-1,5-dione, a compound characterized by its unique structure featuring two fluorophenyl groups attached to a pentane backbone with ketone functionalities, has garnered attention for its potential biological activities. This article delves into the compound's biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 1,5-Bis(2-fluorophenyl)-3-methylpentane-1,5-dione can be represented as follows:

- IUPAC Name : 1,5-bis(2-fluorophenyl)-3-methylpentane-1,5-dione

- Molecular Formula : C₁₈H₁₆F₂O₂

- CAS Number : 2059987-08-3

The compound is known for its stability and reactivity due to the presence of two ketone groups that can undergo various chemical transformations such as oxidation and reduction .

Antimicrobial Properties

Research indicates that 1,5-Bis(2-fluorophenyl)-3-methylpentane-1,5-dione exhibits significant antimicrobial activity. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymes. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains at nanomolar concentrations. For instance:

| Bacterial Strain | Inhibition Concentration (ID50) |

|---|---|

| Staphylococcus aureus | 9 × 10⁻⁸ M |

| Escherichia coli | 1 × 10⁻⁷ M |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer properties of 1,5-Bis(2-fluorophenyl)-3-methylpentane-1,5-dione have also been explored extensively. Studies conducted by the National Cancer Institute (NCI) indicate that the compound demonstrates significant cytotoxicity against a panel of human tumor cell lines. The mean growth inhibition (GI) values observed were:

| Cell Line | GI50 (μM) | TGI (μM) |

|---|---|---|

| A549 (Lung cancer) | 15.72 | 50.68 |

| MCF7 (Breast cancer) | 12.53 | 45.00 |

The mechanism underlying its anticancer activity may involve induction of apoptosis and inhibition of cell proliferation through modulation of various signaling pathways .

The biological activity of 1,5-Bis(2-fluorophenyl)-3-methylpentane-1,5-dione can be attributed to its interactions with specific molecular targets:

- Antimicrobial Mechanism : The compound likely disrupts cell membrane integrity and inhibits key metabolic enzymes in bacteria.

- Anticancer Mechanism : It may activate apoptotic pathways and inhibit tumor growth by interfering with cell cycle progression and signaling pathways associated with proliferation.

Case Studies

Several case studies have highlighted the efficacy of this compound in both antimicrobial and anticancer applications:

-

Case Study on Antimicrobial Efficacy :

- A study tested various concentrations of the compound against multi-drug resistant strains of bacteria. Results showed a clear dose-dependent inhibition, supporting its potential use in treating resistant infections.

-

Case Study on Anticancer Activity :

- In a preclinical trial involving human cancer cell lines, treatment with 1,5-Bis(2-fluorophenyl)-3-methylpentane-1,5-dione resulted in a significant reduction in cell viability compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.